7-Amino-1,3-dihydroisobenzofuran-4-ol
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Overview
Description
7-Amino-1,3-dihydroisobenzofuran-4-ol is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . This compound is characterized by the presence of an amino group and a hydroxyl group attached to a dihydroisobenzofuran ring structure. It is a versatile building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1,3-dihydroisobenzofuran-4-ol typically involves the following steps:
Formation of the Dihydroisobenzofuran Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Amino Group: Amination reactions using reagents such as ammonia or amines under controlled conditions.
Hydroxylation: Introduction of the hydroxyl group through oxidation reactions using oxidizing agents like hydrogen peroxide or other suitable oxidants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-Amino-1,3-dihydroisobenzofuran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
7-Amino-1,3-dihydroisobenzofuran-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Amino-1,3-dihydroisobenzofuran-4-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding affinity to various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-1,3-dihydroisobenzofuran-4-ol: Similar structure but lacks the amino group.
7-Amino-1,3-dihydroisobenzofuran-4-one: Similar structure but contains a ketone group instead of a hydroxyl group.
Uniqueness
7-Amino-1,3-dihydroisobenzofuran-4-ol is unique due to the presence of both amino and hydroxyl groups on the dihydroisobenzofuran ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
7-amino-1,3-dihydro-2-benzofuran-4-ol |
InChI |
InChI=1S/C8H9NO2/c9-7-1-2-8(10)6-4-11-3-5(6)7/h1-2,10H,3-4,9H2 |
InChI Key |
YTENJWBRDHDHDW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2CO1)O)N |
Origin of Product |
United States |
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